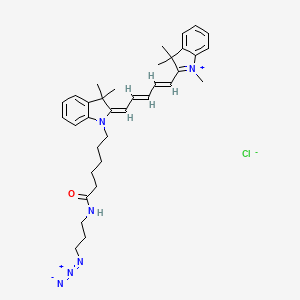

Mmp-9-IN-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mmp-9-IN-4 is a selective inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in the degradation of the extracellular matrix. MMP-9 is involved in various physiological processes such as tissue remodeling, angiogenesis, and wound healing, as well as pathological conditions like cancer metastasis and inflammation . This compound is designed to inhibit the activity of MMP-9, thereby potentially offering therapeutic benefits in diseases where MMP-9 is implicated.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mmp-9-IN-4 typically involves the use of aryl sulfonamide anthranilate hydroxamate as a key intermediate . The synthetic route includes several steps:

Formation of the Aryl Sulfonamide: This involves the reaction of an aryl amine with a sulfonyl chloride under basic conditions.

Coupling with Anthranilate: The aryl sulfonamide is then coupled with anthranilic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Hydroxamate Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamate moiety, leading to the formation of oxime derivatives.

Reduction: The nitro groups present in some intermediates can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: Oxime derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Mmp-9-IN-4 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of MMP-9 and its effects on the extracellular matrix.

Biology: Helps in understanding the role of MMP-9 in cell migration, invasion, and angiogenesis.

Mecanismo De Acción

Mmp-9-IN-4 is compared with other MMP-9 inhibitors such as:

- Mmp-9-IN-1

- Mmp-9-IN-2

- Mmp-9-IN-3

- Mmp-9-IN-9

Uniqueness: this compound is unique due to its high selectivity for MMP-9 over other matrix metalloproteinases, which reduces off-target effects and potential side effects . Additionally, its strong binding affinity to the zinc ion in the catalytic domain enhances its inhibitory potency .

Comparación Con Compuestos Similares

- Mmp-9-IN-1: Another selective inhibitor with a different chemical structure but similar inhibitory mechanism.

- Mmp-9-IN-2: Known for its use in cancer research due to its ability to inhibit MMP-9-mediated tumor invasion.

- Mmp-9-IN-3: Utilized in studies related to cardiovascular diseases where MMP-9 plays a role in plaque instability.

- Mmp-9-IN-9: A newer inhibitor with promising results in preclinical studies for inflammatory diseases .

Propiedades

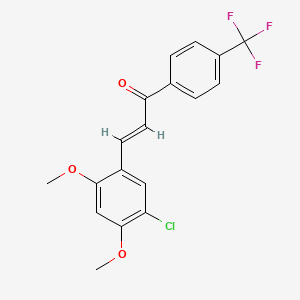

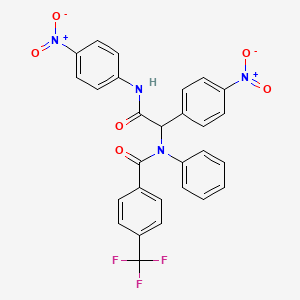

Fórmula molecular |

C28H19F3N4O6 |

|---|---|

Peso molecular |

564.5 g/mol |

Nombre IUPAC |

N-[2-(4-nitroanilino)-1-(4-nitrophenyl)-2-oxoethyl]-N-phenyl-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C28H19F3N4O6/c29-28(30,31)20-10-6-19(7-11-20)27(37)33(22-4-2-1-3-5-22)25(18-8-14-23(15-9-18)34(38)39)26(36)32-21-12-16-24(17-13-21)35(40)41/h1-17,25H,(H,32,36) |

Clave InChI |

GDBNAEMVDGQOCE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)